molecular formula C13H10FN3O B2582100 5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile CAS No. 889997-40-4

5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile

Cat. No.: B2582100
CAS No.: 889997-40-4
M. Wt: 243.241
InChI Key: KJFNAXUALFIJME-UHFFFAOYSA-N
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Description

5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with acetyl, amino, fluorophenyl, and carbonitrile groups

Scientific Research Applications

5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile has several scientific research applications:

Future Directions

The future directions in the research of pyrrole derivatives like “5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile” could involve exploring their potential biological activities and developing new synthetic methods for their preparation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with acetylacetone to form an intermediate, which is then cyclized with malononitrile under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-4-amino-1-(4-chlorophenyl)pyrrole-3-carbonitrile
  • 5-Acetyl-4-amino-1-(4-bromophenyl)pyrrole-3-carbonitrile
  • 5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile

Uniqueness

5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

5-acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c1-8(18)13-12(16)9(6-15)7-17(13)11-4-2-10(14)3-5-11/h2-5,7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFNAXUALFIJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CN1C2=CC=C(C=C2)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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